4-((Dimethylamino)methyl)-2,6-diisopropylphenol

Catalog No.
S749078
CAS No.
4918-95-0
M.F
C15H25NO
M. Wt
235.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Dimethylamino)methyl)-2,6-diisopropylphenol

CAS Number

4918-95-0

Product Name

4-((Dimethylamino)methyl)-2,6-diisopropylphenol

IUPAC Name

4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

InChI

InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3

InChI Key

DEYFSRVIHDNQHT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C

Synthesis and Characterization:

4-((Dimethylamino)methyl)-2,6-diisopropylphenol, also known as 4-DAMP, is an organic compound synthesized through various methods, including the Mannich reaction and reductive amination. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis. [, ]

Potential Applications:

While the specific scientific research applications of 4-DAMP are limited, studies have explored its potential in various fields:

  • Biomimetic Catalysis: Due to its structural features, 4-DAMP shows promise for mimicking natural enzymes in catalyzing specific chemical reactions. Research suggests its potential application in asymmetric synthesis and other biocatalytic processes. []
  • Material Science: Studies have investigated the use of 4-DAMP in the development of functional materials with specific properties, such as self-assembly and controlled release of molecules. []
  • Medicinal Chemistry: Some research explores the potential biological activities of 4-DAMP, including its possible interactions with biological receptors or enzymes. However, further investigation is needed to understand its potential therapeutic applications. []

4-((Dimethylamino)methyl)-2,6-diisopropylphenol, also known as 4-DAMP, is an organic compound characterized by its complex structure featuring a dimethylamino group and a diisopropyl-substituted phenol ring. Its molecular formula is C15H25NOC_{15}H_{25}NO with a molecular weight of approximately 235.37 g/mol . The compound exhibits interesting polarity due to the combination of electron-donating and electron-withdrawing functional groups, which may influence its reactivity and interactions in various chemical contexts.

There is no scientific literature available on the mechanism of action of 4-((dimethylamino)methyl)-2,6-diisopropylphenol.

  • The dimethylamine group: Can be irritating or corrosive to skin and eyes.
  • The phenol group: May cause skin irritation and burns.

The synthesis of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol can be achieved through several methods:

  • Mannich Reaction: This method involves the condensation of formaldehyde with a secondary amine (in this case, dimethylamine) and a phenolic compound (2,6-diisopropylphenol) to form the target compound.
  • Reductive Amination: This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to yield the desired amine product.

Both methods leverage the reactivity of functional groups present in the starting materials to produce 4-DAMP efficiently .

While specific applications for 4-((Dimethylamino)methyl)-2,6-diisopropylphenol are not well-documented, compounds with similar structures often find use in various fields:

  • Pharmaceuticals: Due to their potential biological activity.
  • Chemical Intermediates: In synthetic organic chemistry for producing other complex molecules.
  • Research: As a subject for studies on structure-activity relationships in medicinal chemistry.

The exact applications of 4-DAMP remain to be explored and defined through future research .

As there is a lack of specific interaction studies available for 4-((Dimethylamino)methyl)-2,6-diisopropylphenol, it is difficult to provide detailed insights into its interactions with other molecules or biological systems. Future studies could focus on its potential interactions with receptors or enzymes relevant to pharmacological activity .

Several compounds share structural similarities with 4-((Dimethylamino)methyl)-2,6-diisopropylphenol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2,6-DiisopropylphenolC13H20OC_{13}H_{20}OLacks dimethylamino group; used as an antioxidant
4-Methyl-2,6-diisopropylphenolC15H24OC_{15}H_{24}OContains a methyl group; potential use in pharmaceuticals
PhenolC6H5OHC_{6}H_{5}OHSimple structure; widely used in industrial applications

Uniqueness

The unique aspect of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol lies in its combination of both a dimethylamino functional group and sterically bulky diisopropyl groups on the phenolic ring. This configuration may impart distinct chemical properties and reactivity patterns compared to other similar compounds listed above .

XLogP3

3.7

Other CAS

4918-95-0

Wikipedia

P-Cresol, alpha-(dimethylamino)-2,6-diisopropyl-

Dates

Last modified: 08-15-2023
Yip et al. A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, doi: 10.1038/nchembio.1340, published online 22 September 2013 http://www.nature.com/naturechemicalbiology

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